molecular formula C20H24N6O3S B3007016 4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1020978-45-3

4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No. B3007016
CAS RN: 1020978-45-3
M. Wt: 428.51
InChI Key: ZUYASNWKWPCHEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been explored in various studies. For instance, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The key intermediates were prepared with different substituents, including methoxy groups, which are relevant to the compound . Another study reported the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide and its precursor, demonstrating a high-yield synthesis process that could potentially be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In the case of Co(II) and Ni(II) complexes containing a sulfonamide ligand, the structure was elucidated using various spectroscopic methods, including IR, UV, and XRD. These techniques could similarly be applied to determine the molecular structure of 4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be inferred from studies on their interactions with other molecules. For example, the fluorescence quenching of Co(II) and Ni(II) complexes with alizarin dye was investigated, which provides insights into the potential interactions of benzenesulfonamides with other chemical entities. This could be relevant for understanding the chemical reactions involving the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as cytotoxicity and inhibitory activity against carbonic anhydrase, have been studied. Some derivatives showed significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II. These properties are important for the potential therapeutic applications of these compounds . Additionally, the synthesis of a PET radioligand suggests the utility of these compounds in imaging, which is related to their physical properties, such as radiochemical yield and specific activity .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc phthalocyanine derivatives substituted with benzenesulfonamide, like 4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide, have shown potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. These characteristics make them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Photocatalytic Applications

  • The photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives make them appropriate for photocatalytic applications. These compounds' properties, such as fluorescence and singlet oxygen production, are significant for their potential use in photocatalysis (Öncül, Öztürk, & Pişkin, 2021).

Synthesis of Novel Compounds

  • Benzenesulfonamide derivatives like 4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide are used in synthesizing new compounds with potential pharmaceutical applications. These include novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, showcasing the versatility of these compounds in drug development (Farag et al., 2011).

Enzyme Inhibition Studies

  • Compounds with benzenesulfonamide moieties have been studied for their enzyme inhibitory effects. For instance, some derivatives have shown significant inhibitory activity against enzymes like tyrosinase and α-amylase, suggesting their potential in medical research and drug development (Alyar et al., 2019).

Antifungal Activity

  • Derivatives of benzenesulfonamide have been synthesized and tested for antifungal activity. Some of these compounds have exhibited promising results against various fungal strains, indicating their potential use in developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).

properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-14-15(2)18(5-4-17(14)29-3)30(27,28)23-13-12-22-19-6-7-20(26-25-19)24-16-8-10-21-11-9-16/h4-11,23H,12-13H2,1-3H3,(H,22,25)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYASNWKWPCHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2,3-dimethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

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